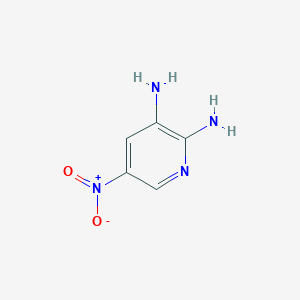
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile, also known as Clioquinol, is a synthetic compound that has been used for various scientific research applications. It is a member of the quinoline family and has been studied for its potential use in treating various diseases.
作用機序
The mechanism of action of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile is not fully understood, but it is believed to involve the chelation of metal ions, particularly zinc and copper. This chelation disrupts the function of enzymes that require these metal ions, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of metal ion-dependent enzymes, the induction of apoptosis in cancer cells, and the reduction of amyloid beta levels in Alzheimer's disease. Additionally, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to have anti-inflammatory properties and to modulate the immune system.
実験室実験の利点と制限
One advantage of using 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile in lab experiments is its ability to chelate metal ions, which can be useful in studying the function of metal ion-dependent enzymes. Additionally, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to have a low toxicity profile, making it a relatively safe compound to use in experiments. However, one limitation of using 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile is its potential to interfere with other metal ion-dependent processes in cells, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile. One area of research is the development of more potent and selective analogs of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile for use in treating various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile and its effects on various cellular processes. Finally, the potential use of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease, should be explored.
合成法
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 8-hydroxyquinoline with methyl iodide and sodium hydride. This reaction produces 8-methylthioquinoline, which is then reacted with cyanogen bromide to produce 2-hydroxy-4-(methylthio)quinoline. Finally, this compound is reacted with malononitrile to produce 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile.
科学的研究の応用
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been studied for its potential use in treating various diseases, including Alzheimer's disease, cancer, and infectious diseases. In Alzheimer's disease, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to reduce the levels of amyloid beta, a protein that is believed to contribute to the development of the disease. In cancer, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In infectious diseases, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to have antibacterial and antiviral properties.
特性
CAS番号 |
28559-55-9 |
|---|---|
製品名 |
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile |
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC名 |
4-methylsulfanyl-2-oxo-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-11-7-6-9-4-2-3-5-10(9)13(11)17-15(18)12(14)8-16/h2-5H,6-7H2,1H3,(H,17,18) |
InChIキー |
GUUCCZXZHBJWHQ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)NC2=C1CCC3=CC=CC=C32)C#N |
正規SMILES |
CSC1=C(C(=O)NC2=C1CCC3=CC=CC=C32)C#N |
その他のCAS番号 |
28559-55-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)




![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

